molecular formula C14H13NO3S B13994535 N-Benzoyl-3-thiophen-3-ylalanine CAS No. 69935-11-1

N-Benzoyl-3-thiophen-3-ylalanine

Cat. No.: B13994535
CAS No.: 69935-11-1
M. Wt: 275.32 g/mol
InChI Key: AXJJASXWAKRRFH-UHFFFAOYSA-N
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Description

N-Benzoyl-3-thiophen-3-ylalanine is a compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of N-Benzoyl-3-thiophen-3-ylalanine can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with benzoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions has been reported to be effective in synthesizing thiophene derivatives .

Chemical Reactions Analysis

N-Benzoyl-3-thiophen-3-ylalanine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .

Mechanism of Action

The mechanism of action of N-Benzoyl-3-thiophen-3-ylalanine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the benzoyl group can form hydrogen bonds with amino acid residues, further influencing the compound’s activity .

Comparison with Similar Compounds

N-Benzoyl-3-thiophen-3-ylalanine can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

Properties

CAS No.

69935-11-1

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-benzamido-3-thiophen-3-ylpropanoic acid

InChI

InChI=1S/C14H13NO3S/c16-13(11-4-2-1-3-5-11)15-12(14(17)18)8-10-6-7-19-9-10/h1-7,9,12H,8H2,(H,15,16)(H,17,18)

InChI Key

AXJJASXWAKRRFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CSC=C2)C(=O)O

Origin of Product

United States

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